1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione
Overview
Description
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione (MBDPPT) is a synthetic organic compound that has recently been gaining attention in the scientific community for its potential applications in a variety of areas. MBDPPT is a heterocyclic compound with a five-membered ring structure and a thione group. It is a colorless solid that is insoluble in water, but soluble in organic solvents.
Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- A study by Tarabová et al. (2010) explored the synthesis of benzofuro[3,2-c]pyridine derivatives, closely related to the chemical structure of interest. They investigated various reactions and structural proofs using spectroscopic methods, which are fundamental for understanding the chemical behavior of such compounds (Tarabová et al., 2010).
- Nechayev et al. (2013) conducted an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, a compound with a structure similar to the one . Their approach could be applicable to the synthesis of different N6-substituted analogues (Nechayev et al., 2013).
Applications in Material Science :
- A study by Ansari et al. (2014) on Schiff’s bases of pyridyl substituted triazoles, which are structurally related, demonstrated their use as corrosion inhibitors for mild steel in hydrochloric acid solution. This suggests potential applications of similar compounds in material preservation and protection (Ansari et al., 2014).
Pharmaceutical Research and Medicinal Applications :
- Muchowski et al. (1985) explored the synthesis and activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids. Their research into the analgesic and anti-inflammatory properties of these compounds indicates a potential avenue for medicinal applications of related chemical structures (Muchowski et al., 1985).
Exploratory Heterocyclic Libraries :
- Thorimbert et al. (2018) created a virtual exploratory heterocyclic library including unconquered bicyclic heteroaromatic rings, synthetically feasible with potential medicinal interest. This study highlights the ongoing exploration of similar compounds for potential applications in biology and material science (Thorimbert et al., 2018).
Synthesis of Functionalized Derivatives :
- The work by Li et al. (2020) on the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives, similar in structure to the compound of interest, demonstrated a metal-free approach to creating functional bioactive compounds. This research is significant for developing new pharmaceuticals and materials (Li et al., 2020).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-5H-pyrrolo[3,2-c]pyridine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-2-4-12(5-3-11)10-17-9-7-13-14(17)6-8-16-15(13)18/h2-9H,10H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPOCTVPOHXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC3=C2C=CNC3=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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